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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 11

Cat. No.: B186319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Elvitegravir is a potent, once-daily oral antiretroviral drug belonging to the class of integrase

strand transfer inhibitors (INSTIs). It is a critical component of several fixed-dose combination

therapies for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This

technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, mechanism of action, pharmacokinetics, and resistance profile of Elvitegravir,

supplemented with detailed experimental methodologies and visual representations to support

research and drug development efforts.

Chemical Structure and Identification
Elvitegravir is a quinolone derivative with a complex chemical structure that is central to its

function as an HIV-1 integrase inhibitor.

Chemical Structure:

Chemical structure of Elvitegravir

Table 1: Chemical Identification of Elvitegravir
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Identifier Value

IUPAC Name

6-[(3-Chloro-2-fluorophenyl)methyl]-1-[(2S)-1-

hydroxy-3-methylbutan-2-yl]-7-methoxy-4-

oxoquinoline-3-carboxylic acid[1][2]

CAS Number 697761-98-1[1][3]

Molecular Formula C₂₃H₂₃ClFNO₅[1]

Molecular Weight 447.89 g/mol [1]

PubChem CID 5277135[1]

DrugBank ID DB09101[1]

Synonyms GS-9137, JTK-303, EVG[3][4]

Physicochemical Properties
The physicochemical properties of Elvitegravir influence its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Elvitegravir

Property Value Experimental Method

Melting Point 151 °C[3] or 93-96°C[4]
Capillary Melting Point

Apparatus

Aqueous Solubility <0.3 mcg/mL[2] Shake-Flask Method[5]

Solubility in Organic Solvents
Soluble in DMSO and

ethanol[4]
Visual Inspection

pKa (Strongest Acidic) 5.97[6] Potentiometric Titration

logP 3.6 (Predicted) Shake-Flask Method

Appearance Off-white to pale yellow solid[4] Visual Inspection
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Experimental Protocols
Objective: To determine the equilibrium solubility of Elvitegravir in water.

Methodology:

Excess solid Elvitegravir is added to a known volume of purified water in a sealed flask.

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a

prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

The suspension is then filtered to remove undissolved solid.

The concentration of Elvitegravir in the clear filtrate is determined using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or

Liquid Chromatography-Mass Spectrometry (LC-MS).

The experiment is performed in triplicate to ensure reproducibility.

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety of

Elvitegravir.

Methodology:

A known concentration of Elvitegravir is dissolved in a suitable solvent system (e.g., a

mixture of water and a co-solvent like methanol or acetonitrile for poorly soluble

compounds).

The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed

in it.

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise

increments using a burette.

The pH of the solution is recorded after each addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.

Objective: To determine the lipophilicity of Elvitegravir.

Methodology:

Equal volumes of n-octanol and water are pre-saturated with each other and allowed to

separate.

A known amount of Elvitegravir is dissolved in one of the phases (usually the one in which it

is more soluble).

The two phases are mixed vigorously in a sealed container for a set period to allow for

partitioning of the drug.

The mixture is then centrifuged to ensure complete separation of the two phases.

The concentration of Elvitegravir in both the n-octanol and water phases is determined using

a suitable analytical method (e.g., HPLC-UV or LC-MS).

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

logP is the base-10 logarithm of the partition coefficient.

Mechanism of Action
Elvitegravir is a potent inhibitor of HIV-1 integrase, a viral enzyme essential for the replication of

HIV.[1][2] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a

critical step known as strand transfer.[2] By blocking this process, Elvitegravir prevents the

establishment of a productive and persistent infection.

Signaling Pathway: HIV-1 Replication and Site of
Elvitegravir Action
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Caption: HIV-1 replication cycle and the inhibitory action of Elvitegravir on the integrase

enzyme.

Experimental Protocol: HIV-1 Integrase Strand Transfer
Assay (Cell-Free)
Objective: To determine the in vitro inhibitory activity of Elvitegravir against recombinant HIV-1

integrase.

Methodology:

Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking

the viral DNA end), a target DNA substrate (oligonucleotide mimicking the host DNA), and

assay buffer.

Procedure: a. Recombinant HIV-1 integrase is pre-incubated with varying concentrations of

Elvitegravir. b. The donor DNA substrate is added to the mixture. c. The strand transfer

reaction is initiated by the addition of the target DNA substrate. d. The reaction is allowed to

proceed for a defined period at 37°C and then stopped. e. The reaction products (integrated

DNA) are separated by gel electrophoresis and visualized (e.g., by autoradiography if using

radiolabeled DNA or fluorescence if using fluorescently labeled DNA). f. The concentration of

Elvitegravir that inhibits 50% of the integrase activity (IC₅₀) is calculated.

Pharmacokinetics and Pharmacodynamics
The clinical efficacy of Elvitegravir is dependent on its pharmacokinetic (PK) and

pharmacodynamic (PD) properties.

Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters of Elvitegravir
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Parameter Value Notes

Bioavailability Increased with food

Co-administered with a

pharmacokinetic enhancer

(cobicistat or ritonavir) to boost

plasma concentrations.[1]

Protein Binding 98-99%[1]
Primarily to albumin and alpha-

1-acid glycoprotein.

Metabolism
Primarily by CYP3A enzymes

in the liver.[1]

Also undergoes

glucuronidation via UGT1A1/3.

[2]

Elimination Half-life

Approximately 12.9 hours

(when boosted with cobicistat)

[1]

Allows for once-daily dosing.

Excretion

Primarily in feces (~93%), with

a small amount in urine (~7%)

[1]

IC₅₀ (in vitro) 0.7 nM (against HIV-1 IIIB)[4]
Varies depending on the HIV-1

strain.

EC₅₀ (cell-based) 0.21 - 1.15 nM[7]
Varies depending on the cell

type and viral isolate.

Experimental Workflow: In Vivo Pharmacokinetic Study
in Rats
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Caption: A typical workflow for an in vivo pharmacokinetic study of Elvitegravir in a rat model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b186319?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Elvitegravir
Several synthetic routes for Elvitegravir have been reported, often involving the construction of

the quinolone core followed by the addition of the side chains. A common approach starts from

2,4-dimethoxyacetophenone.

Experimental Protocol: A Representative Synthetic Step
(Negishi Coupling)
Objective: To couple the quinolone core with the 3-chloro-2-fluorobenzyl side chain. This is a

key step in many synthetic routes.

Methodology:

Reactants: A protected 6-halo-quinolone derivative, 3-chloro-2-fluorobenzylzinc bromide, and

a palladium catalyst (e.g., Pd(PPh₃)₄).

Procedure: a. To a solution of the 6-halo-quinolone derivative in an anhydrous aprotic solvent

(e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), the palladium catalyst is

added. b. The solution of 3-chloro-2-fluorobenzylzinc bromide is then added dropwise at a

controlled temperature. c. The reaction mixture is heated to reflux and monitored by thin-

layer chromatography (TLC) or HPLC until the starting material is consumed. d. Upon

completion, the reaction is quenched with a saturated aqueous solution of ammonium

chloride. e. The product is extracted with an organic solvent (e.g., ethyl acetate), and the

organic layer is washed, dried, and concentrated under reduced pressure. f. The crude

product is purified by column chromatography to yield the coupled product.

Resistance Profile
As with other antiretroviral agents, the emergence of drug-resistant strains of HIV-1 is a clinical

concern for Elvitegravir. Resistance is primarily associated with specific mutations in the

integrase gene.

Table 4: Key Resistance-Associated Mutations for Elvitegravir
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Primary Mutation Consequence

T66I/A/K Reduced susceptibility to Elvitegravir.

E92Q/G Significantly reduced susceptibility.

T97A Reduced susceptibility.

S147G Reduced susceptibility.

Q148R/H/K
High-level resistance to Elvitegravir and cross-

resistance to other INSTIs.[8]

N155H Reduced susceptibility to Elvitegravir.[8]

Experimental Workflow: In Vitro Selection of Drug-
Resistant HIV-1
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Caption: A generalized workflow for the in vitro selection of Elvitegravir-resistant HIV-1 strains.
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Conclusion
Elvitegravir is a well-characterized HIV-1 integrase strand transfer inhibitor with a robust profile

of potent antiviral activity and favorable pharmacokinetic properties that allow for once-daily

dosing as part of combination therapy. A thorough understanding of its chemical structure,

physicochemical properties, and mechanism of action is crucial for the development of new

analogs and formulations. The provided experimental methodologies offer a foundation for

researchers to conduct further studies on Elvitegravir and other INSTIs. Continued research

into its resistance profile is essential for optimizing its clinical use and for the development of

next-generation antiretroviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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